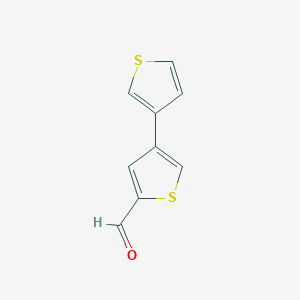

3,3'-Bithiophene-5-carboxaldehyde

説明

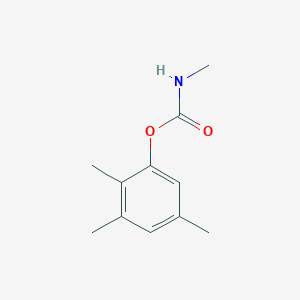

3,3’-Bithiophene-5-carboxaldehyde is a solid compound that appears as a powder or crystalline powder or chunks . It has a molecular formula of C9H6OS2 and a molecular weight of 194.27 .

Molecular Structure Analysis

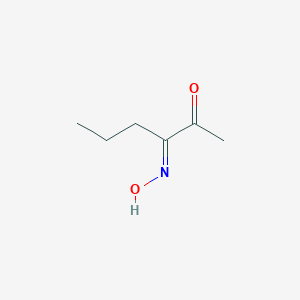

The molecular structure of 3,3’-Bithiophene-5-carboxaldehyde is represented by the SMILES stringO=Cc1cc(cs1)-c2ccsc2 . This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . Physical And Chemical Properties Analysis

3,3’-Bithiophene-5-carboxaldehyde is a solid compound with a melting point of 101-104 °C . It has a predicted boiling point of 283.0±30.0 °C and a predicted density of 1.336±0.06 g/cm3 .科学的研究の応用

Synthesis and Polymer Applications

3,3'-Bithiophene-5-carboxaldehyde and related bithiophene derivatives are versatile precursors in the synthesis of various organic semiconductors. Bhuwalka et al. (2015) discussed the synthesis of bithiophene-based dicarboxaldehydes, highlighting their utility as electron-rich building blocks for creating arylene vinylene-based organic semiconductors. These compounds are synthesized from a novel functional bithiophene and show promise in facilitating the development of donor-acceptor copolymers with applications in electronic devices (Bhuwalka et al., 2015).

Surface Functionalization of Inorganic Nanomaterials

The functionalization of inorganic nanotubes and fullerene-like nanoparticles of tungsten disulfide (INT/IF-WS2) via the Vilsmeier–Haack reaction using bithiophene derivatives, including 3,3'-Bithiophene-5-carboxaldehyde, has been explored by Raichman et al. (2016). This approach aims to enhance the electro-conductivity and mechanical properties of these nanomaterials, showing the potential of bithiophene derivatives in modifying the surface properties of inorganic nanotubes for advanced material applications (Raichman et al., 2016).

Electronic and Structural Properties

Pomerantz et al. (2002) and Casanovas et al. (2005) investigated the structural and electronic effects of carboxylic acid substitution on bithiophene derivatives. Their work provides insights into the conformational changes and electronic properties of these molecules, which are crucial for their application in electronic devices and materials science. These studies reveal the potential of bithiophene derivatives in the development of materials with tailored electronic properties (Pomerantz et al., 2002) (Casanovas et al., 2005).

Electrochemical and Luminescent Properties

The synthesis and characterization of donor-acceptor-donor molecules based on quinoline acceptor units with Schiff base bridges, incorporating bithiophene derivatives such as 3,3'-Bithiophene-5-carboxaldehyde, have been studied by Kotowicz et al. (2017). These compounds exhibit significant electrochemical and photophysical properties, indicating their potential in optoelectronic applications and as materials for light-emitting devices (Kotowicz et al., 2017).

Safety And Hazards

The safety and hazards associated with 3,3’-Bithiophene-5-carboxaldehyde are represented by the GHS07 symbol, indicating that it’s harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

特性

IUPAC Name |

4-thiophen-3-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXDIVGXUUHIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584730 | |

| Record name | [3,3'-Bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bithiophene]-5-carbaldehyde | |

CAS RN |

137320-59-3 | |

| Record name | [3,3'-Bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)